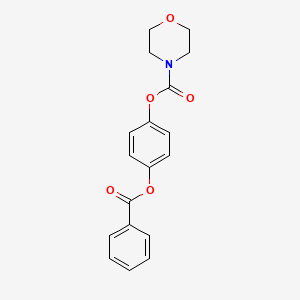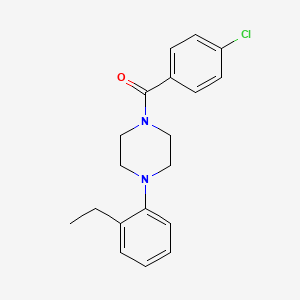![molecular formula C15H16N2O4 B5738759 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5738759.png)
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione, also known as Gabapentin, is a medication primarily used to treat seizures and neuropathic pain. Gabapentin was first approved by the FDA in 1993 and has since become a commonly prescribed medication. Gabapentin is a GABA analogue and works by binding to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.
Mécanisme D'action
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione works by binding to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters. This results in a decrease in neuronal excitability and a reduction in the release of neurotransmitters such as glutamate, substance P, and noradrenaline.
Biochemical and Physiological Effects:
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability. In addition, 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to reduce the release of excitatory neurotransmitters such as glutamate, substance P, and noradrenaline. This can lead to a reduction in pain and a decrease in anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a number of advantages and limitations for use in lab experiments. One advantage is that 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a well-established mechanism of action, which makes it a useful tool for studying the role of calcium channels in neuronal excitability. In addition, 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a relatively low toxicity profile, which makes it a safe choice for use in lab experiments. However, one limitation is that 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a relatively short half-life, which can make it difficult to maintain consistent drug levels in lab experiments.
Orientations Futures
There are a number of future directions for research on 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione. One area of research is the potential use of 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione in the treatment of anxiety and bipolar disorder. Another area of research is the development of new analogues of 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione that may have improved efficacy and fewer side effects. Finally, further research is needed to better understand the mechanism of action of 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione and its effects on neuronal excitability.
Méthodes De Synthèse
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione is synthesized using a four-step process. The first step involves the reaction of 1,2-cyclohexanedione with ammonia to form 1,2-cyclohexanedione monoxime. The second step involves the reaction of 1,2-cyclohexanedione monoxime with chloroacetyl chloride to form 1-(chloroacetyl)-1,2-cyclohexanedione. The third step involves the reaction of 1-(chloroacetyl)-1,2-cyclohexanedione with 4-aminobenzoic acid to form 1-[4-(carboxymethyl)-phenyl]-1,2-cyclohexanedione. The final step involves the reaction of 1-[4-(carboxymethyl)-phenyl]-1,2-cyclohexanedione with morpholine to form 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its therapeutic potential in a variety of conditions, including epilepsy, neuropathic pain, anxiety, and bipolar disorder. 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. In addition, 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to be effective in reducing neuropathic pain in patients with conditions such as diabetic neuropathy and post-herpetic neuralgia. 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of anxiety and bipolar disorder, although further research is needed in these areas.
Propriétés
IUPAC Name |
1-[4-(morpholine-4-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-5-6-14(19)17(13)12-3-1-11(2-4-12)15(20)16-7-9-21-10-8-16/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQVMYNQVDMYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)


![2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5738738.png)
![5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5738742.png)

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5738753.png)
![2-(2,4-dichlorophenyl)-N'-{[(4-methylphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738769.png)

